Compound Description: LY2784544 is a kinase inhibitor initially developed for other targets. It was identified as a novel GPR39 agonist through unbiased small-molecule screening. [] This compound displayed probe-dependent and pathway-dependent allosteric modulation by zinc, showing higher potency at GPR39 in the presence of zinc than against its initial kinase targets. []
Relevance: While LY2784544 shares a different core structure with 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, both compounds contain a 3-methyl-1H-pyrazol moiety. Moreover, both compounds demonstrate activity as kinase inhibitors, highlighting their potential relevance in the development of targeted therapies. []
Compound Description: GSK2636771 is another kinase inhibitor that was discovered to be a novel GPR39 agonist through the same screening process as LY2784544. [] Similar to LY2784544, GSK2636771 showed enhanced potency at GPR39 in the presence of zinc compared to its activity against its primary kinase targets. []
Relevance: GSK2636771 and 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide both contain a trifluoromethyl group attached to a phenyl ring. While the core structures differ, this shared feature and their common activity as kinase inhibitors indicate potential structural and functional relationships. []
Compound Description: GPR39-C3 is a known "GPR39-selective" agonist used as a reference compound in the study that identified LY2784544 and GSK2636771 as GPR39 agonists. [] Similar to the other two compounds, GPR39-C3 showed probe-dependent and pathway-dependent allosteric modulation by zinc. []
Relevance: GPR39-C3 and 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide both feature a pyrimidinyl group as part of their core structure. Additionally, the presence of an amino group attached to the pyrimidine ring and a substituted phenyl ring connected through a linker highlight structural similarities between these compounds. []
Compound Description: AZD9819 is a human neutrophil elastase inhibitor. It is susceptible to lipid peroxide-mediated epoxidation and rearrangement in blood plasma, resulting in the formation of a five-membered oxazole derivative. [, ] This oxidation process can be prevented by acidification of plasma samples. []
Relevance: AZD9819 and 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide share a 1H-pyrazol-5-yl moiety connected to a six-membered heterocyclic ring, either pyrimidine or pyrazine. Additionally, both compounds possess a trifluoromethyl-substituted phenyl ring linked through an amide bond. []
Compound Description: This compound is the rearranged oxidation product of AZD9819 formed through lipid peroxide-mediated epoxidation. [, ] Its structure was confirmed by various methods, including accurate-mass tandem mass spectrometry, two-dimensional NMR, X-ray crystallography, and 18O labeling studies. []
Relevance: While this compound has a five-membered oxazole ring instead of the pyrimidine ring found in 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, it shares the 1-(4-cyanophenyl)-1H-pyrazol-5-yl moiety and the trifluoromethyl-substituted phenyl ring connected via an amide bond. This compound represents a potential metabolite of drugs containing similar structural features. []
3-(phenyl-amino)pentane-2,4-dione
Compound Description: This compound is an intermediate in the synthesis of 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone. [] It is synthesized from 1-chloro-2-phenyldiazene and pentane-2,4-dione in DMF with anhydrous K2CO3. []
Relevance: While not directly containing a pyrazole ring, 3-(phenyl-amino)pentane-2,4-dione is a precursor for the synthesis of pyrazole-containing compounds. Its use in the synthesis pathway highlights the diverse approaches to building pyrazole-based structures like 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.